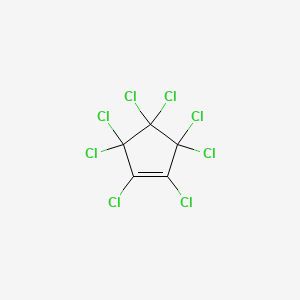

Octachlorocyclopentene

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.91e-07 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4736. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,2,3,3,4,4,5,5-octachlorocyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5Cl8/c6-1-2(7)4(10,11)5(12,13)3(1,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMZRCHJVWAKCAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(C(C1(Cl)Cl)(Cl)Cl)(Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5Cl8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061037 | |

| Record name | 1,2,3,3,4,4,5,5-Octachlorocyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

706-78-5 | |

| Record name | Octachlorocyclopentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=706-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octachlorocyclopentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000706785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OCTACHLOROCYCLOPENTENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4736 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,3,4,4,5,5-Octachlorocyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octachlorocyclopentene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTACHLOROCYCLOPENTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KGU8ZN4E6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Octachlorocyclopentene from Cyclopentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for octachlorocyclopentene, a fully chlorinated cycloalkane, starting from cyclopentene (B43876). The document details the multi-step chlorination process, including the key intermediates, reaction conditions, and relevant safety information. All quantitative data is summarized for clarity, and detailed experimental protocols are provided based on available literature.

Introduction

This compound (C₅Cl₈) is a highly chlorinated organic compound with potential applications in various fields, including as a chemical intermediate in the synthesis of pesticides and flame retardants. Its synthesis from cyclopentene involves a rigorous, multi-step chlorination process that substitutes all hydrogen atoms with chlorine atoms. This guide outlines the established pathway and provides the necessary technical details for its laboratory-scale synthesis.

Synthesis Pathway

The synthesis of this compound from cyclopentene proceeds through a sequential chlorination process, primarily driven by free-radical reactions initiated by heat or UV light. The reaction progresses through several key chlorinated intermediates.

The overall reaction can be summarized as follows:

C₅H₈ + 8 Cl₂ → C₅Cl₈ + 8 HCl

This transformation is not a single-step reaction but a cascade of chlorination events. The primary pathway involves the following stages:

-

Chlorination of Cyclopentene to 1,2-Dichlorocyclopentane (B80874): The initial step involves the addition of chlorine across the double bond of cyclopentene.

-

Further Chlorination to Tetrachlorocyclopentane: The dichlorinated intermediate undergoes further substitution reactions to yield tetrachlorocyclopentane isomers.

-

Exhaustive Chlorination to this compound: The final stage involves the complete substitution of the remaining hydrogen atoms to form the final product.

A diagram of the synthesis pathway is presented below:

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of this compound from cyclopentene. These protocols are based on established methodologies found in the scientific literature, primarily from patent documentation.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Cyclopentene | C₅H₈ | 68.12 | ≥98% | Sigma-Aldrich |

| Chlorine Gas | Cl₂ | 70.90 | ≥99.5% | Airgas |

| Nitrogen Gas | N₂ | 28.01 | ≥99.9% | Airgas |

Step-wise Chlorination Procedure

The synthesis is a continuous process of introducing chlorine gas into liquid cyclopentene while progressively increasing the reaction temperature. The molar ratio of cyclopentene to chlorine should be maintained at approximately 1:18 to 1:20 to ensure complete chlorination.[1]

Experimental Workflow:

Detailed Protocol:

-

Reactor Setup: A multi-necked, round-bottom flask equipped with a gas inlet tube, a thermometer, a reflux condenser, and a mechanical stirrer is used as the reaction vessel. The outlet of the reflux condenser should be connected to a scrubbing system to neutralize excess chlorine and hydrogen chloride gas produced during the reaction.

-

Initial Chlorination: Charge the reactor with cyclopentene. Begin bubbling chlorine gas into the liquid cyclopentene at a slow, controlled rate. The initial reaction is an addition reaction to form 1,2-dichlorocyclopentane and is typically carried out at ambient temperature.

-

Formation of Tetrachlorocyclopentane: After the initial addition, the temperature of the reaction mixture is raised to and maintained at 70°C. Chlorine gas is continuously introduced, leading to the formation of 1,2,3,4-tetrachlorocyclopentane.[1]

-

Exhaustive Chlorination: The reaction temperature is then progressively increased to 180°C and finally to 210°C to achieve exhaustive chlorination, yielding a crude this compound product.[1] The high temperatures are necessary to facilitate the substitution of the remaining hydrogen atoms.

-

Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots from the reaction mixture and analyzing them using gas chromatography-mass spectrometry (GC-MS) to identify the distribution of chlorinated cyclopentane (B165970) intermediates.

-

Purification: The crude this compound is a complex mixture. Purification can be achieved by fractional distillation under reduced pressure to separate the desired product from any remaining under-chlorinated byproducts.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value | Reference |

| Molar Ratio (Cyclopentene:Chlorine) | 1:18 - 1:20 | [1] |

| Temperature for Dichlorocyclopentane formation | Ambient | Inferred |

| Temperature for Tetrachlorocyclopentane formation | 70°C | [1] |

| Temperature for this compound formation | 180°C - 210°C | [1] |

Note: Specific yields for each intermediate step are not well-documented in publicly available literature and would need to be determined empirically.

Characterization of Intermediates and Product

The intermediates and the final product should be characterized using standard analytical techniques to confirm their identity and purity.

| Compound | Analytical Technique | Expected Observations |

| 1,2-Dichlorocyclopentane | GC-MS, ¹H NMR, ¹³C NMR | Molecular ion peak and fragmentation pattern consistent with C₅H₈Cl₂. NMR will show characteristic shifts for the chlorinated cyclopentane ring. |

| 1,2,3,4-Tetrachlorocyclopentane | GC-MS, ¹H NMR, ¹³C NMR | Molecular ion peak and fragmentation pattern consistent with C₅H₆Cl₄. NMR will show a more complex pattern due to multiple chlorine substituents. |

| This compound | GC-MS, IR Spectroscopy | Molecular ion peak and fragmentation pattern consistent with C₅Cl₈. IR spectrum will show C-Cl stretching vibrations and the absence of C-H stretches. |

Safety Considerations

This synthesis involves hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Cyclopentene: Highly flammable liquid and vapor.

-

Chlorine Gas: Toxic, corrosive, and an oxidizer. Inhalation can cause severe respiratory irritation.

-

Chlorinated Hydrocarbons: The intermediates and the final product are toxic and should be handled with care. They may be harmful if swallowed, inhaled, or absorbed through the skin.

-

Hydrogen Chloride Gas: A corrosive gas that is a byproduct of the reaction. It must be neutralized in a scrubbing system.

Conclusion

The synthesis of this compound from cyclopentene is a challenging but feasible process involving a multi-step, high-temperature chlorination. This guide provides a framework for researchers to undertake this synthesis, emphasizing the importance of precise temperature control and a high molar excess of chlorine. Further optimization of reaction times and purification methods may be required to achieve high yields and purity of the final product.

References

An In-Depth Technical Guide to the Chemical Properties and Reactivity of Octachlorocyclopentene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octachlorocyclopentene (OCCP), with the chemical formula C₅Cl₈, is a fully chlorinated cyclic alkene. Its highly chlorinated structure imparts significant chemical stability and environmental persistence.[1][2] This technical guide provides a comprehensive overview of the chemical properties, reactivity, and relevant experimental protocols for this compound, tailored for professionals in research and development. This document summarizes key quantitative data, details experimental methodologies, and visualizes reaction pathways to facilitate a deeper understanding of this compound.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as white to light yellow crystals.[2] Its high molecular weight and extensive chlorination result in a high boiling point and density. The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅Cl₈ | [3] |

| Molecular Weight | 343.68 g/mol | [3] |

| CAS Number | 706-78-5 | [3] |

| Melting Point | 40 °C | [4] |

| Boiling Point | ~283 °C (decomposes) | [5] |

| Density | ~1.82 g/cm³ | [4] |

| Appearance | White to light yellow crystalline solid | [2] |

| Solubility | Insoluble in water; soluble in various organic solvents. | [6] |

Reactivity

The reactivity of this compound is characterized by reactions that lead to the substitution of its numerous chlorine atoms and reactions involving its carbon-carbon double bond.

Dehydrochlorination to Hexachlorocyclopentadiene (B6142220)

One of the most significant reactions of this compound is its dehydrochlorination to produce hexachlorocyclopentadiene (HCCP), a precursor to various pesticides and flame retardants.[6][7] This reaction is typically carried out at high temperatures.[5][6]

Caption: Dehydrochlorination of this compound.

Reaction with Sodium Methoxide (B1231860)

This compound reacts with sodium methoxide in methanol (B129727) to form a ketal of hexachlorocyclopentenone. This intermediate can then be hydrolyzed with sulfuric acid and subsequently cleaved with a base to yield pentachloropentadienoic acid.[1] This reaction highlights the susceptibility of the allylic chlorine atoms to nucleophilic substitution.

Caption: Reaction of this compound with Sodium Methoxide.

Experimental Protocols

Synthesis of this compound

Principle: The synthesis of this compound can be achieved through the exhaustive chlorination of cyclopentadiene, followed by the dehydrochlorination of the resulting 1,1,2,3,4,5-octachlorocyclopentane.[6] A common industrial method involves the high-temperature chlorination of cyclopentene (B43876).

Procedure:

-

Charge a suitable reactor with cyclopentene.

-

Introduce chlorine gas into the reactor. The molar ratio of cyclopentene to chlorine should be approximately 1:18-20.

-

The reaction is carried out in stages with increasing temperature. Initially, the temperature is maintained at around 70 °C to facilitate the formation of tetrachlorocyclopentane.

-

The temperature is then progressively increased to 180 °C and finally to 210 °C to promote exhaustive chlorination and subsequent dehydrochlorination, yielding crude this compound.

-

The crude product is then purified by reduced pressure distillation.

Purification by Fractional Distillation

Principle: Fractional distillation is employed to separate compounds with close boiling points. Due to the potential presence of other chlorinated impurities from the synthesis, this technique is suitable for purifying this compound.[8][9]

Procedure:

-

Set up a fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux column), a condenser, a receiving flask, and a thermometer.

-

Place the crude this compound in the distillation flask with boiling chips.

-

Heat the flask gently. The vapor will rise through the fractionating column, where it will undergo multiple condensation and vaporization cycles, leading to the separation of components based on their boiling points.

-

Monitor the temperature at the top of the column. Collect the fraction that distills over at the boiling point of this compound under the applied pressure.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. It is well-suited for the analysis of chlorinated hydrocarbons like this compound.[10][11][12]

Procedure:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is typically used.

-

Injector: Use a split/splitless injector, with the temperature set to ensure efficient vaporization of the analyte.

-

Oven Program: A temperature program is used to separate the components of the mixture. An example program could be: start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

-

Carrier Gas: Helium or hydrogen is commonly used as the carrier gas.

-

-

MS Conditions:

-

Ionization: Electron ionization (EI) is typically used.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer can be used to scan a range of mass-to-charge ratios (m/z).

-

Data Analysis: The resulting mass spectrum of the eluting peak corresponding to this compound can be compared to a library spectrum for identification.

-

Toxicological Profile and Potential Signaling Pathways

While the specific molecular mechanisms of this compound toxicity are not extensively elucidated in publicly available literature, its structural similarity to other persistent organic pollutants (POPs) suggests potential interactions with cellular signaling pathways. Many chlorinated hydrocarbons are known to be agonists of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism.[13][14][15]

Activation of the AhR by a ligand leads to its translocation into the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, such as cytochrome P450 enzymes (e.g., CYP1A1). This activation can lead to a cascade of downstream effects, including altered cell growth and differentiation, and in some cases, toxic responses.

Given the lack of specific studies on this compound, the following diagram illustrates a generalized AhR signaling pathway that could be a plausible mechanism for its biological effects. Further toxicogenomic studies are needed to confirm the specific gene expression changes induced by this compound.[16][17][18][19][20][21][22][23][24][25]

Caption: Postulated Aryl Hydrocarbon Receptor (AhR) Signaling Pathway for this compound.

Conclusion

This compound is a highly chlorinated cyclic alkene with distinct chemical properties and reactivity. Its stability and role as a precursor to other significant chlorinated compounds make its study relevant. The provided experimental protocols for its synthesis, purification, and analysis offer a practical guide for researchers. While its specific toxicological pathways are not yet fully understood, the potential for interaction with the aryl hydrocarbon receptor signaling pathway provides a logical starting point for further investigation into its biological effects. This guide serves as a foundational resource for professionals seeking to work with and understand this complex molecule.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. byjus.com [byjus.com]

- 3. Fractional distillation - Wikipedia [en.wikipedia.org]

- 4. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Hexachlorocyclopentadiene - Wikipedia [en.wikipedia.org]

- 7. Hexachlorocyclopentadiene | C5Cl6 | CID 6478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. [Simultaneous determination of 18 chlorinated hydrocarbon organic solvents in cosmetics by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. epa.gov [epa.gov]

- 13. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators [escholarship.org]

- 14. Aryl hydrocarbon receptor control of a disease tolerance defense pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The aryl hydrocarbon receptor: a predominant mediator for the toxicity of emerging dioxin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Developments in toxicogenomics: understanding and predicting compound-induced toxicity from gene expression data - Molecular Omics (RSC Publishing) [pubs.rsc.org]

- 17. storage.imrpress.com [storage.imrpress.com]

- 18. caister.com [caister.com]

- 19. Toxicogenomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. Effect of acetochlor on transcription of genes associated with oxidative stress, apoptosis, immunotoxicity and endocrine disruption in the early life stage of zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Chromatin environment-dependent effects of DOT1L on gene expression in male germ cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Integrative Analyses of Transcriptomes to Explore Common Molecular Effects of Antipsychotic Drugs [mdpi.com]

- 24. Linking gene expression to mechanisms of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

An In-depth Technical Guide to Octachlorocyclopentene (CAS Number: 706-78-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octachlorocyclopentene (CAS No. 706-78-5), a fully chlorinated cyclopentene (B43876) derivative, is a synthetic organic compound of significant interest in industrial chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, spectral data for characterization, and a summary of its known toxicological profile. While primarily utilized as a chemical intermediate in the production of pesticides and flame retardants, this guide also addresses the notable absence of data regarding its direct biological activity and relevance in drug development, a critical finding for researchers exploring the broader chemical space of halogenated compounds. All quantitative data is presented in structured tables for ease of comparison, and key processes are visualized using logical diagrams.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid or solid, depending on temperature and purity.[1] Its high degree of chlorination significantly influences its chemical properties, imparting notable stability and resistance to degradation.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅Cl₈ | [2] |

| Molecular Weight | 343.66 g/mol | [2] |

| Melting Point | 40 °C | [3] |

| Boiling Point | 283 - 285 °C | [4] |

| Density | 1.822 g/cm³ @ 41 °C | [5] |

| Refractive Index | 1.5660 - 1.597 | [3] |

| Flash Point | 40 °C | [3] |

| Solubility | Chloroform (Soluble), Methanol (Slightly) | [3] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

Synthesis of this compound

The primary manufacturing process for this compound involves the high-temperature chlorination of cyclopentadiene (B3395910) or related polychloropentanes. The following section outlines a representative experimental protocol synthesized from patent literature.

Experimental Protocol: Synthesis via Chlorination of Cyclopentadiene

This protocol is a generalized procedure based on established industrial methods.[1][6][7]

Objective: To synthesize this compound through the exhaustive chlorination of cyclopentadiene.

Materials:

-

Cyclopentadiene (freshly prepared by cracking dicyclopentadiene)[6]

-

Chlorine gas (Cl₂)

-

Inert solvent (e.g., carbon tetrachloride - Caution: Toxic )

-

Anhydrous aluminum chloride (AlCl₃) or other suitable catalyst[8]

Equipment:

-

Multi-neck reaction flask equipped with a mechanical stirrer, gas inlet tube, thermometer, and reflux condenser.

-

Heating mantle and temperature controller.

-

Gas flow meter.

-

Scrubber system for excess chlorine and HCl off-gas (e.g., sodium hydroxide (B78521) solution).

-

Distillation apparatus for purification.

Procedure:

-

Preparation of Cyclopentadiene: Freshly distill cyclopentadiene from dicyclopentadiene (B1670491) immediately before use.[6]

-

Reaction Setup: In a well-ventilated fume hood, charge the reaction flask with an inert solvent and the catalyst.

-

Chlorination:

-

Cool the reaction mixture and begin bubbling chlorine gas through the solution at a controlled rate.

-

Slowly add the freshly prepared cyclopentadiene to the reaction mixture while maintaining a constant flow of chlorine. A significant excess of chlorine is typically used.[9]

-

The reaction is highly exothermic; maintain the temperature at 40-45°C using an ice-water bath.[8]

-

-

Reaction Progression: The reaction proceeds through several stages of chlorination, from dichlorocyclopentane to tetrachlorocyclopentane, and finally to this compound.[1] The reaction temperature is gradually increased as the chlorination proceeds, potentially up to 210°C in the final stages.[7]

-

Work-up and Purification:

-

Upon completion of the reaction (as determined by monitoring the reaction progress, e.g., by GC), wash the reaction mixture with warm water to remove the catalyst.[8]

-

Separate the organic layer and purify by crystallization from a suitable solvent such as ethanol.[8] Alternatively, fractional distillation under reduced pressure can be employed for purification.

-

Diagram 1: Synthesis of this compound

Caption: Synthesis workflow for this compound.

Spectral Data

The following tables summarize the available spectral data for the characterization of this compound.

Table 2: 13C NMR Spectral Data

| Chemical Shift (ppm) | Assignment | Solvent | Reference(s) |

| Data not publicly available in detail, but spectra are referenced. | - | Chloroform-d | [1][4] |

Table 3: Mass Spectrometry Data

| m/z | Interpretation | Reference(s) |

| 340 (and isotopic peaks) | Molecular Ion [M]⁺ | [2] |

| 307, 309 | [M - Cl]⁺ | [2] |

| 237 | Prominent fragment | [2] |

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group | Reference(s) |

| ~1600 | C=C stretch (highly chlorinated) | [10] |

| 850-550 | C-Cl stretch | [11] |

Toxicological Profile

This compound is classified as a hazardous substance. The available toxicological data indicates acute toxicity upon ingestion and irritation to the skin and eyes.

Table 5: Toxicological Data

| Parameter | Value | Species | Reference(s) |

| GHS Classification | Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2) | - | [2] |

| Oral LD₅₀ | Data not available | Rat | - |

| Inhalation LC₅₀ | >120 mg/m³ but <1140 mg/m³ | Rat | [9] |

Diagram 2: Toxicological Hazard Profile

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. This compound | C5Cl8 | CID 12814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dtsc.ca.gov [dtsc.ca.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN108276243B - Industrial production method of octafluorocyclopentene - Google Patents [patents.google.com]

- 8. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. ECHA CHEM [chem.echa.europa.eu]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of Octachlorocyclopentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for octachlorocyclopentene (C₅Cl₈), a significant organochlorine compound. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses. This information is crucial for the identification, characterization, and quality control of this compound in research and industrial applications.

Spectroscopic Data

The spectroscopic data for this compound provides a unique molecular fingerprint, enabling its unambiguous identification. The key quantitative data from ¹³C NMR, IR, and Mass Spectrometry are summarized below.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of this compound provides information about the chemical environment of each carbon atom in the molecule.

Table 1: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ) in ppm |

| C1, C2 | Data available on SpectraBase[1][2] |

| C3, C5 | Data available on SpectraBase[1][2] |

| C4 | Data available on SpectraBase[1][2] |

Note: The full ¹³C NMR spectrum and detailed chemical shift data for this compound are available for viewing on the SpectraBase online database. The data was sourced from a sample provided by the Hooker Chemical Corporation, Niagara Falls, New York.[1]

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals the characteristic vibrational frequencies of its chemical bonds, particularly the C-Cl and C=C bonds.

Table 2: IR Spectroscopic Data for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| C=C stretch | Data available on SpectraBase |

| C-Cl stretch | Data available on SpectraBase |

Note: The complete FTIR spectrum for this compound, detailing all absorption bands, is accessible through the SpectraBase database.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern, which is crucial for confirming its identity.

Table 3: Mass Spectrometry Data for this compound

| m/z Value | Relative Intensity | Assignment |

| 237 | High | [C₅Cl₅]⁺ fragment |

| 307 | Medium | [C₅Cl₇]⁺ fragment |

| 309 | Medium | Isotopic peak of [C₅Cl₇]⁺ |

Note: The data presented represents the most prominent peaks in the mass spectrum. The full mass spectrum, including the molecular ion peak and other fragments, can be viewed on SpectraBase.[3]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited for the analysis of this compound.

¹³C NMR Spectroscopy

Objective: To obtain a proton-decoupled ¹³C NMR spectrum to identify the number and chemical environment of the carbon atoms in this compound.

Methodology:

-

Sample Preparation: A solution of this compound is prepared by dissolving an appropriate amount of the compound in a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: A high-field Fourier Transform NMR (FT-NMR) spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is used.

-

Data Acquisition:

-

The sample is placed in the spectrometer's magnet.

-

The magnetic field is shimmed to achieve homogeneity.

-

A proton-decoupled ¹³C NMR experiment is performed. This involves irradiating the sample with a broad range of proton frequencies to remove C-H coupling, resulting in a spectrum with single sharp peaks for each unique carbon atom.

-

A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio, which is particularly important for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0 ppm.

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To obtain an infrared spectrum to identify the functional groups present in this compound.

Methodology:

-

Sample Preparation:

-

For Liquid Samples (Melt): A small amount of the this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin liquid film.

-

For Solid Samples (KBr Pellet): A small amount of finely ground this compound is intimately mixed with dry KBr powder. The mixture is then pressed under high pressure to form a transparent pellet.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample holder (or a pure KBr pellet) is recorded to subtract the absorbance of the atmosphere (CO₂, H₂O) and the sample matrix.

-

The prepared sample is placed in the spectrometer's sample compartment.

-

The infrared beam is passed through the sample, and the transmitted radiation is measured by the detector.

-

The resulting interferogram is recorded.

-

-

Data Processing: The interferogram is subjected to a Fourier transform to generate the infrared spectrum, which is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate this compound from any potential impurities and to obtain its mass spectrum for identification and fragmentation analysis.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as hexane (B92381) or dichloromethane.

-

Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (MS) is used. The GC is equipped with a capillary column suitable for the separation of organochlorine compounds (e.g., a non-polar or semi-polar column).

-

Gas Chromatography:

-

A small volume of the prepared sample is injected into the heated GC inlet, where it is vaporized.

-

The vaporized sample is carried by an inert carrier gas (e.g., helium) through the capillary column.

-

The column temperature is programmed to increase over time to ensure efficient separation of the components based on their boiling points and interactions with the stationary phase.

-

-

Mass Spectrometry:

-

As this compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the ion source, the molecules are ionized, typically by electron impact (EI), which causes them to fragment in a reproducible manner.

-

The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an unknown organic compound, such as this compound.

Caption: Workflow for Spectroscopic Analysis of Organic Compounds.

References

An In-depth Technical Guide to the Thermochemical Properties of Octachlorocyclopentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of octachlorocyclopentene (C₅Cl₈). The information is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require accurate thermochemical data for this compound. This document summarizes available quantitative data, outlines detailed experimental methodologies for key thermochemical measurements, and presents visual representations of experimental workflows and the relationships between thermochemical properties.

Core Thermochemical Data

This compound, a fully chlorinated cyclic alkene, possesses a unique set of thermochemical properties due to its high degree of halogenation. The following table summarizes the key quantitative thermochemical data that has been experimentally determined for this compound.

| Property | Symbol | Value | Units | Phase | Reference |

| Enthalpy of Formation | ΔfH° | -44.8 ± 8.4 | kJ/mol | Liquid | [1] |

| Enthalpy of Vaporization | ΔvapH° | 80. ± 1. | kJ/mol | Liquid to Gas | [1] |

| Boiling Point | Tboil | 556.2 | K | Liquid | [1] |

Experimental Protocols

The determination of the thermochemical properties of this compound, particularly its enthalpy of formation, relies on precise calorimetric measurements. The primary experimental technique employed for organic compounds, especially those containing halogens, is oxygen bomb calorimetry.

Determination of the Enthalpy of Combustion

The standard enthalpy of formation of this compound is typically derived from its experimentally determined enthalpy of combustion. The following outlines the general experimental protocol for this determination using an isoperibol bomb calorimeter.

1. Sample Preparation and Encapsulation:

-

A precisely weighed sample of high-purity this compound (typically 0.5 - 1.0 g) is placed in a combustion crucible made of a material resistant to attack by the combustion products (e.g., platinum or quartz).

-

Due to the high chlorine content, a promoting substance, such as a known mass of a hydrocarbon oil with a well-characterized enthalpy of combustion, is often added to ensure complete and rapid combustion.

-

A fusible iron or platinum wire is connected to the electrodes of the bomb head and positioned to be in contact with the sample or the promoting substance.

2. Bomb Assembly and Pressurization:

-

A small, known amount of distilled water (typically 1 mL) is added to the bottom of the bomb to saturate the internal atmosphere with water vapor and to dissolve the acidic combustion products (HCl).

-

The bomb is then sealed and purged with a small amount of oxygen to remove atmospheric nitrogen.

-

The bomb is subsequently charged with high-purity oxygen to a pressure of approximately 30 atm.

3. Calorimetric Measurement:

-

The sealed bomb is submerged in a known mass of water in the calorimeter can. The calorimeter is assembled within an isothermal jacket to minimize heat exchange with the surroundings.

-

The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision (to ±0.001 K) for a period of time to establish a baseline.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the calorimeter water is recorded at regular intervals throughout the combustion process and for a post-combustion period until a steady rate of temperature change is observed.

4. Analysis of Combustion Products:

-

After the calorimetric measurement, the bomb is depressurized, and the gaseous and liquid contents are carefully collected.

-

The concentration of hydrochloric acid formed is determined by titration with a standardized sodium hydroxide (B78521) solution.

-

The amount of any unburned carbon (soot) is determined by weighing. Corrections are applied for any incomplete combustion.

5. Data Analysis and Calculation:

-

The corrected temperature rise is determined from the temperature-time data.

-

The energy equivalent of the calorimeter (calorimeter constant) is determined by burning a certified standard substance, such as benzoic acid, under identical conditions.

-

The total heat released during the combustion of the this compound sample is calculated from the corrected temperature rise and the energy equivalent of the calorimeter.

-

Corrections are made for the heat of combustion of the promoting substance, the heat of combustion of the fuse wire, and the heat of formation of nitric acid (from any residual nitrogen).

-

The standard internal energy change of combustion (ΔcU°) is calculated.

-

The standard enthalpy of combustion (ΔcH°) is then calculated from ΔcU° using the relationship ΔH = ΔU + ΔnRT, where Δn is the change in the number of moles of gas in the combustion reaction.

-

Finally, the standard enthalpy of formation (ΔfH°) of this compound is calculated using Hess's law, from the standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).

Visualizations

The following diagrams illustrate the experimental workflow for determining thermochemical properties and the logical relationships between these properties.

Caption: Experimental workflow for determining the enthalpy of formation.

Caption: Relationships between key thermochemical properties.

Concluding Remarks

This guide provides the available core thermochemical data for this compound and outlines the standard experimental procedures for their determination. It is important to note that while the enthalpy of formation has been experimentally determined, there is a lack of publicly available experimental data for other key thermochemical properties such as heat capacity (Cp) and standard entropy (S°) for this specific compound. For applications requiring these data, computational chemistry approaches may provide reliable estimates. Researchers are encouraged to consult the primary literature for further details and to consider the experimental uncertainties associated with the provided values.

References

An In-depth Technical Guide on the Environmental Persistence and Degradation of Octachlorocyclopentene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the environmental persistence and degradation pathways of octachlorocyclopentene (OCCP) is scarce. Much of the information presented herein is inferred from its chemical structure, the known behavior of analogous chlorinated cyclic compounds, and general principles of environmental chemistry. This guide highlights significant data gaps and proposes experimental approaches to address them.

Executive Summary

This compound (OCCP), a fully chlorinated cyclopentene (B43876), is a synthetic organochlorine compound.[1][2][3] Its high degree of chlorination suggests significant stability and resistance to degradation, leading to likely persistence in the environment.[2] This technical guide synthesizes the limited available data on OCCP and draws parallels with structurally related compounds to provide a comprehensive overview of its probable environmental fate. The document covers its physical and chemical properties, inferred abiotic and biotic degradation pathways, and recommended experimental protocols for its comprehensive study.

Physicochemical Properties

The environmental transport and fate of a chemical are largely dictated by its physical and chemical properties. While experimental data for this compound is limited, some key properties have been reported or estimated.

| Property | Value | Reference / Note |

| Chemical Formula | C₅Cl₈ | [1][2] |

| Molecular Weight | 343.68 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Melting Point | 40 °C | [4][5] |

| Boiling Point | 283 °C (at 760 mmHg) | [6] |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C (Predicted) | [7] |

| Water Solubility | 2.91e-07 M | [6] |

| LogP (Octanol-Water Partition Coefficient) | 5.21 (Estimated) | [7] |

| Density | 1.822 g/cm³ at 41 °C | [6] |

Interpretation: The low water solubility and high estimated LogP value suggest that this compound will have a strong tendency to partition from water into soil, sediment, and biological tissues. Its volatility, indicated by the predicted vapor pressure, suggests that atmospheric transport could be a relevant environmental fate process.

Environmental Persistence

The persistence of a chemical in the environment is a measure of the time it remains in a particular environmental compartment before being transformed or degraded. Due to the lack of specific studies on OCCP, its persistence is inferred from its chemical nature and data on analogous compounds.

Data Gap: There is a critical lack of quantitative data on the half-life of this compound in soil, water, and air.

Based on the stability of other highly chlorinated cyclic compounds like mirex, which has a half-life of up to 10 years in the environment, it is reasonable to hypothesize that this compound is also highly persistent.[8]

Abiotic Degradation Pathways

Abiotic degradation involves the transformation of a chemical through non-biological processes such as photolysis and hydrolysis.

Photolysis

Photolysis, or degradation by sunlight, is a potential abiotic degradation pathway for OCCP, particularly in surface waters and the atmosphere. The presence of a double bond in the cyclopentene ring could make it susceptible to direct photolysis. Hexachlorocyclopentadiene (HCCP), a related compound, is known to be rapidly degraded by photolysis in surface water with a half-life of 2 to 4 minutes.[9][10]

Hypothesized Photodegradation Products: Photolytic degradation of OCCP could involve dechlorination and rearrangement reactions, potentially leading to the formation of various chlorinated and oxygenated intermediates.

Hydrolysis

Hydrolysis is the breakdown of a compound due to reaction with water. The C-Cl bonds in OCCP are generally stable, but hydrolysis could occur under specific pH and temperature conditions, albeit likely at a slow rate. General principles of organochlorine chemistry suggest that hydrolysis rates are often slow for such compounds.[11]

Hypothesized Hydrolysis Products: Hydrolysis could lead to the replacement of chlorine atoms with hydroxyl groups, forming chlorinated cyclopentenols and other related compounds.

Biotic Degradation Pathways

Biotic degradation, mediated by microorganisms, is a crucial process for the removal of many organic pollutants. For highly chlorinated compounds like OCCP, both aerobic and anaerobic degradation pathways are possible, though often slow.

Aerobic Degradation

Under aerobic conditions, microorganisms such as fungi and some bacteria can degrade chlorinated compounds. White-rot fungi, for instance, possess non-specific enzymatic systems (e.g., lignin (B12514952) peroxidases, manganese peroxidases) that can oxidize a wide range of recalcitrant organic pollutants.[12][13]

Hypothesized Aerobic Degradation Products: Fungal degradation could initiate with oxidation of the cyclopentene ring, leading to ring cleavage and the formation of chlorinated carboxylic acids and eventually mineralization to CO₂ and chloride ions.

Anaerobic Degradation

Under anaerobic conditions, a key degradation mechanism for highly chlorinated compounds is reductive dechlorination, where chlorine atoms are sequentially removed and replaced by hydrogen atoms. This process is carried out by specific anaerobic bacteria.

Hypothesized Anaerobic Degradation Products: Reductive dechlorination of OCCP would lead to the formation of less chlorinated cyclopentenes, such as heptachlorocyclopentene, hexachlorocyclopentene, and so on, eventually leading to cyclopentene.

Visualizing Degradation and Experimental Workflows

Inferred Degradation Pathways

Caption: Inferred abiotic and biotic degradation pathways of this compound.

Experimental Workflow for Degradation Studies

Caption: General experimental workflow for studying this compound degradation.

Recommended Experimental Protocols

Given the lack of specific protocols for OCCP, the following methodologies are adapted from standard guidelines for testing the degradation of chlorinated hydrocarbons.[14][15][16]

Abiotic Degradation: Photolysis in Water

Objective: To determine the rate of direct photolysis of this compound in an aqueous solution.

Materials:

-

This compound (analytical standard)

-

Purified water (e.g., Milli-Q)

-

Acetonitrile (HPLC grade)

-

Quartz tubes

-

Xenon arc lamp (to simulate sunlight)

-

High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS)

Procedure:

-

Prepare a stock solution of OCCP in acetonitrile.

-

Prepare aqueous solutions of OCCP in quartz tubes by spiking with the stock solution. The final concentration should be environmentally relevant and detectable.

-

Include control tubes wrapped in aluminum foil to assess any degradation in the dark.

-

Expose the tubes to the xenon arc lamp at a controlled temperature.

-

At predetermined time intervals, withdraw samples from both the exposed and control tubes.

-

Extract the OCCP from the aqueous samples using a suitable solvent (e.g., hexane (B92381) or dichloromethane).

-

Analyze the extracts by HPLC-UV or GC-MS to determine the concentration of OCCP remaining.

-

Plot the concentration of OCCP versus time to determine the degradation kinetics and calculate the half-life.

Biotic Degradation: Aerobic Soil Microcosm

Objective: To determine the rate and extent of aerobic biodegradation of this compound in soil.

Materials:

-

This compound (analytical standard)

-

Well-characterized soil with known microbial activity

-

Sand (sterile)

-

Nutrient solution

-

Biometer flasks or similar incubation vessels

-

KOH solution (for CO₂ trapping)

-

Gas Chromatograph with an Electron Capture Detector (GC-ECD) or GC-MS

Procedure:

-

Prepare a spiking solution of OCCP in a volatile solvent.

-

Treat a known amount of soil with the spiking solution to achieve the desired initial concentration. Allow the solvent to evaporate.

-

Mix the treated soil with sterile sand and place it in the biometer flasks.

-

Adjust the moisture content of the soil to an optimal level (e.g., 60% of water holding capacity).

-

Add a nutrient solution if required to stimulate microbial activity.

-

Set up sterile control flasks (e.g., using autoclaved soil) to assess abiotic losses.

-

Add a KOH solution to the side arm of the biometer flasks to trap evolved CO₂.

-

Incubate the flasks in the dark at a constant temperature (e.g., 25°C).

-

At regular intervals, sacrifice replicate flasks from both the test and control groups.

-

Extract the soil samples with an appropriate solvent mixture (e.g., acetone/hexane).

-

Analyze the extracts by GC-ECD or GC-MS to quantify the remaining OCCP.

-

Determine the amount of ¹⁴CO₂ evolved if radiolabeled OCCP is used to assess mineralization.

-

Calculate the degradation half-life and identify any major metabolites.

Analytical Methodologies

The analysis of this compound in environmental samples typically involves extraction, cleanup, and instrumental analysis.[14][17][18]

Sample Extraction and Cleanup

-

Water: Liquid-liquid extraction with a non-polar solvent like methylene chloride or hexane is a common method.[15]

-

Soil and Sediment: Soxhlet extraction or pressurized liquid extraction (PLE) with a solvent mixture such as dichloromethane/hexane is effective.[19]

-

Cleanup: The crude extracts often contain interfering substances that need to be removed. This is typically achieved using column chromatography with adsorbents like Florisil or silica (B1680970) gel.[16]

Instrumental Analysis

-

Gas Chromatography (GC): Due to its volatility, GC is the preferred method for analyzing OCCP. An Electron Capture Detector (ECD) is highly sensitive to chlorinated compounds and is suitable for quantitative analysis.[15][16]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides both quantitative data and structural information, making it essential for the confirmation of OCCP and the identification of its degradation products.[17][18]

Conclusion and Future Research

This compound is likely a persistent organic pollutant due to its highly chlorinated structure. While direct experimental evidence is lacking, its environmental behavior can be inferred from its physicochemical properties and the known fate of analogous compounds. Abiotic degradation through photolysis and biotic degradation via aerobic and anaerobic pathways are potential, albeit likely slow, transformation routes.

To address the significant data gaps, future research should focus on:

-

Conducting standardized laboratory studies to determine the half-life of this compound in soil, water, and air under various conditions.

-

Identifying the major abiotic and biotic degradation products through controlled experiments and advanced analytical techniques.

-

Isolating and characterizing microorganisms capable of degrading this compound.

-

Investigating the ecotoxicological effects of this compound and its degradation products.

A thorough understanding of the environmental fate of this compound is crucial for assessing its potential risks and developing strategies for its management and remediation, should it be found as a significant environmental contaminant.

References

- 1. This compound | C5Cl8 | CID 12814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 706-78-5: this compound | CymitQuimica [cymitquimica.com]

- 3. Cyclopentene, octachloro- [webbook.nist.gov]

- 4. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 706-78-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Mirex - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Hexachlorocyclopentadiene - Wikipedia [en.wikipedia.org]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. matec-conferences.org [matec-conferences.org]

- 12. Myco-remediation of Chlorinated Pesticides: Insights Into Fungal Metabolic System - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. NEMI Method Summary - 612 [nemi.gov]

- 16. epa.gov [epa.gov]

- 17. researchgate.net [researchgate.net]

- 18. GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After Chlorination - UNT Digital Library [digital.library.unt.edu]

- 19. DSpace [diposit.ub.edu]

Octachlorocyclopentene: A Comprehensive Toxicological and Hazard Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological and hazard information for octachlorocyclopentene (CAS No. 706-78-5). It is intended for an audience of researchers, scientists, and drug development professionals. The information contained herein is compiled from various sources, and while efforts have been made to ensure accuracy, it is critical to consult the primary literature and safety data sheets (SDS) for the most current and detailed information. A significant lack of specific toxicological studies for many endpoints for this compound necessitates a comparative analysis with the structurally related and more extensively studied compound, hexachlorocyclopentadiene (B6142220) (HCCPD). This comparison should be interpreted with caution.

Introduction

This compound (OCCP), also known as perchlorocyclopentene, is a chlorinated cyclic alkene.[1] Its chemical formula is C₅Cl₈.[1] It is recognized for its use as a chemical intermediate, particularly in the synthesis of hexachlorocyclopentadiene, which is a precursor to several pesticides.[2] Given its chemical structure and applications, understanding its toxicological profile and associated hazards is crucial for safe handling and risk assessment.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₅Cl₈ | [1] |

| Molecular Weight | 343.68 g/mol | [3] |

| CAS Number | 706-78-5 | [1] |

| Appearance | Colorless liquid or solid | [4] |

| Melting Point | 40 °C | [4] |

| Boiling Point | 279.6 °C at 760 mmHg | [4] |

| Flash Point | 40 °C | [4] |

| Density | 1.91 g/cm³ | [4] |

| Water Solubility | Insoluble | [5] |

| LogP (Octanol-Water Partition Coefficient) | 5.21 | [4] |

Toxicological Profile

Detailed toxicological studies specifically on this compound are limited in the publicly available literature. Much of the hazard assessment is based on its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and by analogy to the more extensively studied hexachlorocyclopentadiene (HCCPD).

Toxicokinetics (Absorption, Distribution, Metabolism, Excretion)

No specific studies on the toxicokinetics of this compound were identified. Based on its high lipophilicity (LogP = 5.21), it is plausible that it could be absorbed through dermal, inhalation, and oral routes and may distribute to fatty tissues.[4] However, without experimental data, this remains speculative.

Acute Toxicity

For comparative purposes, Table 2 summarizes the acute toxicity of the related compound, hexachlorocyclopentadiene (HCCPD).

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 56 mg/kg | [7] |

| LD50 | Rabbit | Oral | 10 mg/kg | [7] |

| LD50 | Rat | Dermal | 75 mg/kg | [7] |

| LC50 | Rat | Inhalation | 1.7 ppm (4-hour exposure) | [7] |

HCCPD is highly toxic via oral, dermal, and inhalation routes.[8] It is a severe irritant to the skin, eyes, and respiratory tract.[8]

Sub-chronic and Chronic Toxicity

No studies on the sub-chronic or chronic toxicity of this compound were identified.

Chronic exposure to HCCPD in animal studies has been shown to affect the lungs, liver, and kidneys.[8]

Carcinogenicity

There are no available data on the carcinogenic potential of this compound.

The U.S. Environmental Protection Agency (EPA) has classified hexachlorocyclopentadiene as a Group D substance, not classifiable as to human carcinogenicity.[8] The National Toxicology Program (NTP) found no evidence of carcinogenic activity of HCCPD in rats and mice.[8]

Genotoxicity

No studies on the genotoxicity of this compound were found.

Hexachlorocyclopentadiene has generally tested negative in mutagenicity assays.[9]

Reproductive and Developmental Toxicity

There is no information available on the reproductive or developmental toxicity of this compound.

Studies in animals have indicated that hexachlorocyclopentadiene does not cause birth defects or impair the ability of mice and rabbits to reproduce.[10]

Mechanism of Action

The mechanism of toxicity for this compound has not been elucidated. For HCCPD, its high reactivity as a diene is thought to contribute to its toxicity, allowing it to react with biological macromolecules.[9]

Hazards and Safety Precautions

GHS Classification

The GHS classification for this compound is as follows:[1][6]

-

Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.

-

Skin Irritation (Category 2) - H315: Causes skin irritation.

-

Serious Eye Irritation (Category 2) - H319: Causes serious eye irritation.

The following diagram illustrates the GHS hazard pictograms and statements for this compound.

Handling and Storage

-

Handling: Handle in a well-ventilated place. Wear protective gloves, protective clothing, and eye/face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[6]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

First Aid Measures

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[6]

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[6]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]

Environmental Fate

Limited information is available on the environmental fate of this compound. For chlorinated cyclopentadienes in general, processes like photolysis and hydrolysis may be significant in their degradation in the environment.[9] Adsorption to soil and sediment is also expected to be a key process due to the high octanol-water partition coefficient.[9]

Data Gaps and Use of Surrogate Data

As highlighted throughout this profile, there is a significant lack of specific toxicological data for this compound. The hazard assessment is therefore heavily reliant on GHS classifications and, for a broader understanding of potential effects, on data from the structurally similar compound hexachlorocyclopentadiene. This approach has inherent limitations, and the toxicological properties of this compound may differ from those of HCCPD. The following diagram illustrates this data gap and the use of surrogate information.

References

- 1. This compound | C5Cl8 | CID 12814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Product Information | LabelSDS [labelsds.com]

- 6. echemi.com [echemi.com]

- 7. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]

- 8. epa.gov [epa.gov]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. Hexachlorocyclopentadiene (HCCPD) | Public Health Statement | ATSDR [wwwn.cdc.gov]

A Technical Guide to the Historical Synthesis of Octachlorocyclopentene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the historical synthesis methods for octachlorocyclopentene (C₅Cl₈). The document details key experimental protocols, presents quantitative data in a comparative format, and includes visualizations of the reaction pathways to facilitate a deeper understanding of the chemical processes involved.

Introduction

This compound, a fully chlorinated cyclopentene (B43876), has been a compound of interest primarily as an intermediate in the synthesis of various pesticides and flame retardants. Its reactivity, stemming from the double bond and the dense chlorine substitution, has led to several synthetic approaches over the years. This guide explores three prominent historical methods for its preparation, offering detailed insights into the reaction conditions and outcomes.

Comparative Quantitative Data

The following table summarizes the key quantitative data from the historical synthesis methods described in this guide, allowing for a direct comparison of their efficiencies and operational parameters.

| Parameter | Method 1: Chlorination of Cyclopentene | Method 2: Catalytic Chlorination of Polychloropentanes | Method 3: High-Temperature Chlorination of Tetrachlorocyclopentane |

| Starting Material | Cyclopentene | Polychloropentanes (avg. C₅H₅Cl₇) | Tetrachlorocyclopentane |

| Primary Reagent | Chlorine Gas | Chlorine Gas | Chlorine Gas |

| Solvent | None (Neat) | None (Vapor Phase) | None |

| Catalyst | None | Porous surface active catalyst (e.g., Cobalt chloride on floridin) | None |

| Reaction Temperature | Programmed heating up to 210°C | 280°C to 550°C (Example: 380-430°C) | 160°C to 200°C (in series of reactors) |

| Reaction Time | Not explicitly stated, but involves gradual heating | ~8 seconds contact time with catalyst | 40-50 hours total |

| Reported Yield | 63.6% | Up to 95% (Example: 91.0 mol %) | Not explicitly stated |

| Product Purity | 98% | Not explicitly stated | Not explicitly stated |

Experimental Protocols

Method 1: Exhaustive Chlorination of Cyclopentene

This method involves the direct chlorination of cyclopentene in a multi-stage process with gradually increasing temperatures. The reaction begins with the addition of chlorine across the double bond, followed by successive substitution reactions at higher temperatures.

Experimental Protocol:

-

To a 250 ml four-port reaction kettle equipped with a mechanical stirrer and a reflux condensing device, add 68g (1 mol, 97%) of liquid cyclopentene.[1]

-

Introduce chlorine gas into the reactor. The initial reaction is an addition to form 1,2-dichlorocyclopentane.[1]

-

Continuously introduce chlorine while gradually heating the reaction mixture.

-

Heat the reaction to 70°C to facilitate further chlorination to 1,2,3,4-tetrachlorocyclopentane.[1]

-

Continue to heat the reaction mixture to 180°C and then to 210°C to obtain a crude this compound product.[1] The molar ratio of cyclopentene to chlorine used is in the range of 1:18-20.[1]

-

The crude product is then purified by reduced pressure distillation (116°C / 4 mmHg) to yield pure this compound.[1]

Method 2: Catalytic Chlorination of Polychloropentanes

This vapor-phase catalytic method utilizes polychlorinated pentanes as the starting material and achieves high yields of this compound.

Experimental Protocol:

-

Prepare a reaction zone containing a solid porous surface active catalyst, such as synthetic fused alumina (B75360) impregnated with about 25% by weight of cobalt chloride.[2]

-

Maintain the reaction zone at a temperature between 280°C and 550°C (an example range is 380-430°C).[2]

-

Vaporize one mole of polychloropentanes with an average composition of C₅H₅Cl₇.[2]

-

Mix the vaporized polychloropentanes with 5.14 moles of elemental chlorine.[2]

-

Continuously pass the vapor-phase mixture of polychloropentanes and chlorine into the heated reaction zone.[2] The reactants should have a contact time of approximately eight seconds with the catalyst.[2]

-

Condense the gaseous effluent from the reaction zone to collect the product.[2]

-

Separate this compound from the other chlorinated organic products in the condensate.

Method 3: High-Temperature Chlorination of Tetrachlorocyclopentane

This industrial method employs a series of reactors to achieve the exhaustive chlorination of tetrachlorocyclopentane at elevated temperatures.

Experimental Protocol:

-

The reaction is carried out in a series of three enamel glass reactors.[3]

-

Heat the reactors using a heating oil bath.

-

Introduce the starting material, tetrachlorocyclopentane, and chlorine gas into the first reactor.

-

Maintain the temperature of the first reactor at approximately 160°C.[3]

-

The material then flows into the second reactor, which is maintained at a temperature of 180°C.[3]

-

The reaction mixture proceeds to the third reactor, maintained at 200°C.[3]

-

The total time for the continuous chlorination process is between 40 and 50 hours.[3]

-

The overflow from the third reactor is the final product, this compound.[3]

Reaction Pathways and Mechanisms

The synthesis of this compound, particularly from cyclopentene, involves a combination of addition and free-radical substitution reactions. The following diagrams illustrate the proposed reaction pathways.

Caption: Reaction pathway for the synthesis of this compound from cyclopentene.

The substitution of hydrogen with chlorine atoms on the cyclopentane (B165970) ring at higher temperatures is believed to proceed via a free-radical chain mechanism, similar to the halogenation of alkanes.

Caption: Generalized free-radical chain mechanism for the chlorination of a C-H bond.

References

The Genesis of a Key Intermediate: A Technical Guide to the Discovery and First Synthesis of Octachlorocyclopentene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octachlorocyclopentene (C₅Cl₈), a fully chlorinated cyclic alkene, has historically served as a crucial intermediate in the synthesis of various pesticides and flame retardants. This technical guide provides an in-depth exploration of the discovery and seminal synthesis of this compound. It consolidates quantitative data from early manufacturing processes, presents detailed experimental protocols, and visualizes the synthetic workflow. This document is intended to be a comprehensive resource for researchers in organic synthesis, materials science, and environmental chemistry, offering a historical perspective and practical insights into the production of this important chemical building block.

Introduction

This compound, also known as perchlorocyclopentene, is a synthetic organochlorine compound characterized by a five-membered carbon ring with eight chlorine substituents. Its high degree of chlorination imparts significant chemical stability and reactivity, making it a valuable precursor in the chemical industry. Notably, it has been a key starting material for the production of hexachlorocyclopentadiene, which is a precursor to several insecticides and flame-retardant agents. This guide delves into the historical context of its discovery and the initial methods developed for its synthesis, providing a foundational understanding for chemists and researchers working with chlorinated compounds.

Discovery and Early Synthesis

The genesis of this compound is rooted in early 20th-century investigations into the chlorination of cyclic hydrocarbons. Foundational work in this area was conducted by F. Straus, L. Kollek, and W. Heyn in 1930, who explored the reaction of cyclopentadiene (B3395910) with an alkaline solution of sodium hypochlorite. While their primary focus was on the synthesis of hexachlorocyclopentadiene, their work laid the groundwork for the exhaustive chlorination of the cyclopentane (B165970) ring, which ultimately leads to this compound.

The early methods often resulted in a mixture of chlorinated products, and the isolation of pure this compound was a challenge. These initial explorations, however, were crucial in demonstrating the feasibility of producing highly chlorinated cyclopentane derivatives.

First Documented Manufacturing Process: The Hooker Electrochemical Company Method

A significant advancement in the synthesis of this compound was detailed in a patent filed by the Hooker Electrochemical Company in 1951. This method provided a more controlled and higher-yielding process for the manufacture of this compound, marking a key milestone in its industrial production. The process involves the high-temperature, catalytic chlorination of polychloropentanes.

Experimental Protocol

The following protocol is based on the details provided in U.S. Patent 2,714,124.

Materials:

-

Polychloropentanes (average chlorine content > 2 atoms per molecule)

-

Chlorine gas (Cl₂)

-

Porous surface-active catalyst (e.g., activated carbon, activated alumina, fuller's earth)

Equipment:

-

Vaporizer

-

Gas mixing chamber

-

Tubular reactor packed with catalyst

-

Heating elements for the reactor

-

Condenser

-

Receiving vessel

Procedure:

-

A continuous stream of polychloropentanes is vaporized.

-

The vaporized polychloropentanes are mixed with a continuous stream of chlorine gas. The molar ratio of chlorine to polychloropentanes should be in excess to ensure complete chlorination.

-

The gas mixture is passed through a heated tubular reactor containing a porous, surface-active catalyst. The reactor temperature is maintained between 280°C and 550°C.

-

The contact time of the reactants with the catalyst in the reaction zone is controlled to optimize the yield of this compound.

-

The gaseous effluent from the reactor, containing this compound, unreacted chlorine, and hydrogen chloride, is passed through a condenser.

-

The condensed liquid, primarily this compound, is collected in a receiving vessel.

-

The product can be purified by distillation.

Quantitative Data from a Prototypical Experiment

The following table summarizes the quantitative data from a representative example described in the 1951 patent.

| Parameter | Value |

| Reactants | |

| Polychloropentane Feed Rate | 1.0 gram-mole/hour |

| Chlorine Feed Rate | 5.0 gram-moles/hour |

| Catalyst | |

| Type | Activated Carbon |

| Volume | 200 cubic centimeters |

| Reaction Conditions | |

| Reactor Temperature | 400°C |

| Contact Time | ~10 seconds |

| Product Yield | |

| This compound | 85% of theoretical yield |

| Byproducts | Hexachlorobutadiene, Carbon Tetrachloride |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the manufacturing process for this compound as described in the Hooker Electrochemical Company patent.

Caption: A flowchart of the continuous manufacturing process for this compound.

Conclusion